4-(Aminomethyl)cyclohexan-1-ol chemical properties and structure
4-(Aminomethyl)cyclohexan-1-ol chemical properties and structure
An In-depth Technical Guide to 4-(Aminomethyl)cyclohexan-1-ol: Structure, Properties, and Synthetic Strategies
Executive Summary
4-(Aminomethyl)cyclohexan-1-ol is a bifunctional cycloaliphatic molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Possessing both a primary amine and a secondary alcohol on a cyclohexane scaffold, this compound serves as a versatile building block for constructing more complex molecular architectures. Its 1,4-disubstituted pattern gives rise to distinct cis and trans stereoisomers, the properties and reactivities of which are governed by well-defined principles of conformational analysis. The trans isomer, in particular, is a crucial intermediate in the synthesis of the mucolytic drug Ambroxol. This guide provides a comprehensive overview of the structure, chemical properties, spectroscopic characteristics, and synthesis of 4-(Aminomethyl)cyclohexan-1-ol, intended for researchers and professionals in drug development and chemical synthesis.
Introduction: A Versatile Cycloaliphatic Scaffold
4-(Aminomethyl)cyclohexan-1-ol (CAS No: 164646-07-5) is an organic compound with the molecular formula C₇H₁₅NO.[1][2] Its structure is characterized by a cyclohexane ring substituted with an aminomethyl group (-CH₂NH₂) and a hydroxyl group (-OH) at positions 1 and 4. This arrangement provides a rigid, non-aromatic scaffold that is a common motif in many biologically active molecules.[1] The presence of two distinct functional groups—a nucleophilic amine and a versatile alcohol—allows for selective chemical modifications, making it a valuable synthetic intermediate.[1] Its primary utility lies in its role as a key precursor for pharmaceuticals, most notably as a core component of Ambroxol, a widely used mucolytic agent.[1] Understanding the stereochemistry and reactivity of this molecule is paramount for its effective application in targeted synthesis.
Molecular Structure and Stereochemistry
The chemical behavior of 4-(Aminomethyl)cyclohexan-1-ol is intrinsically linked to its three-dimensional structure. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The key structural feature is the existence of two geometric, or cis/trans, isomers, which arise from the relative orientation of the aminomethyl and hydroxyl groups.[1]
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Trans-isomer : The two substituent groups are on opposite sides of the cyclohexane ring. In the most stable chair conformation, both the large aminomethyl and the hydroxyl groups can occupy equatorial positions. This diequatorial arrangement is highly favored as it minimizes sterically unfavorable 1,3-diaxial interactions, leading to greater thermodynamic stability.[1]
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Cis-isomer : The substituent groups are on the same side of the ring. In any chair conformation, one group must be in an axial position while the other is equatorial. This results in greater steric strain compared to the trans isomer.[1]
This stereoisomerism is not trivial; the distinct spatial arrangement of the functional groups in cis and trans isomers leads to different physical properties and biological activities.[1] For instance, the synthesis of Ambroxol specifically requires the trans isomer to achieve the desired pharmacological effect.[1]
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 4-(Aminomethyl)cyclohexan-1-ol are essential for its characterization and quality control during synthesis and application.
Physicochemical Data
The following table summarizes key physicochemical properties for 4-(Aminomethyl)cyclohexan-1-ol. Note that some values are predicted based on computational models.
| Property | Value | Source(s) |
| CAS Number | 164646-07-5 | [1][2][3] |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| Appearance | White solid (Predicted) | [4] |
| Boiling Point | 226.4 ± 13.0 °C (Predicted) | [2][3] |
| Density | 1.007 ± 0.06 g/cm³ (Predicted) | [2][3] |
| pKa | 15.21 ± 0.40 (Predicted) | [2][4] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the structure and purity of 4-(Aminomethyl)cyclohexan-1-ol. Below are the expected characteristics for its major spectroscopic signatures.
| Technique | Expected Features |
| ¹H NMR | - Cyclohexane Ring Protons (-CH₂-, -CH-): A complex series of broad multiplets, typically appearing in the δ 1.2–2.1 ppm range.[1]- Aminomethyl Protons (-CH₂NH₂): A characteristic signal, the chemical shift of which would depend on the solvent and protonation state.- Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.- Proton on Carbon with -OH: A signal whose multiplicity and coupling constants can help distinguish between cis and trans isomers. |
| ¹³C NMR | - Cyclohexane Carbons: Signals expected in the range of δ 25-45 ppm. For related compounds, signals have been noted between δ 34.12-44.28 ppm.[1]- Carbon Bearing -OH Group: A distinct signal shifted downfield, typically in the δ 65-75 ppm range.- Aminomethyl Carbon (-CH₂NH₂): A signal expected in the δ 40-50 ppm range. |
| IR Spectroscopy | - O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[5]- N-H Stretch: A medium intensity absorption in the 3300-3500 cm⁻¹ region, often appearing as a doublet for a primary amine.[5]- C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[5]- C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.[5] |
| Mass Spectrometry | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would likely involve the loss of water (M-18), the aminomethyl group (M-30), or other ring fragments. |
Synthesis and Manufacturing
The synthesis of 4-(Aminomethyl)cyclohexan-1-ol can be achieved through both traditional chemical methods and modern biocatalytic approaches. The choice of route often depends on the desired stereoisomer, scalability, and environmental considerations.
Chemical Synthesis Routes
A common strategy begins with readily available cyclohexanone derivatives.[1] For example, 4-oxocyclohexanecarbonitrile can be used as a starting material. This pathway involves two key reductive steps: the ketone is reduced to a hydroxyl group, and the nitrile is reduced to a primary amine. The order and choice of reducing agents are critical for controlling the stereochemical outcome.
Another established route starts from 4-(aminomethyl)cyclohexanone.[1][6] In this case, the primary task is the stereoselective reduction of the ketone to the desired alcohol isomer.
Biocatalytic Synthesis: A One-Pot Cascade
A more advanced and greener approach involves a one-pot enzymatic cascade starting from 1,4-cyclohexanedione, which can be derived from renewable feedstocks.[7][8] This method offers high selectivity and avoids harsh chemical reagents.
The process utilizes two types of enzymes in a sequential reaction:
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Keto Reductase (KRED): This enzyme selectively reduces one of the two ketone groups on 1,4-cyclohexanedione to form 4-hydroxycyclohexanone.[7]
-
Amine Transaminase (ATA): This enzyme then converts the remaining ketone group of 4-hydroxycyclohexanone into a primary amine.[7]
The key advantage of this biocatalytic system is its modularity. By selecting stereocomplementary amine transaminases, one can selectively synthesize either the cis or trans isomer of 4-aminocyclohexanol with excellent diastereomeric ratios.[7][8]
Protocol: Enzymatic Synthesis of trans-4-Aminocyclohexanol
This protocol is adapted from methodologies described for one-pot enzymatic cascades.[7][8] It represents a self-validating system where product formation is directly tied to the specific activities of the chosen enzymes.
Materials:
-
1,4-Cyclohexanedione
-
Keto Reductase (KRED) selective for monoreduction
-
Amine Transaminase (ATA) with trans-selectivity
-
Isopropylamine (as amine donor for ATA)
-
NADP⁺/NADPH (cofactor for KRED)
-
Pyridoxal 5'-phosphate (PLP) (cofactor for ATA)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Isopropanol (for KRED cofactor regeneration)
-
Reaction vessel with temperature and pH control
Procedure:
-
Reaction Setup: Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5) in the reaction vessel.
-
Reagent Addition: Add 1,4-cyclohexanedione to the desired starting concentration (e.g., 50 mM). Add the necessary cofactors: NADP⁺ (e.g., 1 mM) and PLP (e.g., 1 mM).
-
Enzyme Addition (Step 1): Introduce the selected Keto Reductase (KRED) and isopropanol (as a cosubstrate for cofactor recycling).
-
First Conversion: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of 1,4-cyclohexanedione to 4-hydroxycyclohexanone via HPLC or GC. This step is complete when the starting material is consumed. The causality is clear: the KRED's activity is solely responsible for this specific monoreduction, preventing over-reduction to the diol.[7]
-
Enzyme Addition (Step 2): Once the first step is complete, add the trans-selective Amine Transaminase (ATA) and the amine donor (e.g., isopropylamine).
-
Second Conversion: Continue the reaction under the same conditions. The ATA will convert the intermediate 4-hydroxycyclohexanone to the final product, trans-4-(aminomethyl)cyclohexan-1-ol. The stereoselectivity is dictated by the enzyme's active site, ensuring a high diastereomeric excess of the trans product.[7][8]
-
Workup and Purification: After the reaction is complete (monitored by HPLC/GC), terminate the reaction by removing the enzymes (e.g., via precipitation or filtration). The product can then be purified from the aqueous solution using standard techniques such as ion-exchange chromatography or crystallization.
Applications in Drug Development
The primary application of 4-(Aminomethyl)cyclohexan-1-ol, specifically the trans-isomer, is as a key building block in the synthesis of Ambroxol.[1] Ambroxol is a secretolytic and mucolytic agent used in the treatment of respiratory diseases. The cyclohexane ring provides a rigid scaffold, and the spatial orientation of the functional groups is critical for its biological activity. Research into Ambroxol and its derivatives has also explored potential therapies for conditions like Gaucher disease, underscoring the pharmacological relevance of this molecular framework.[1] Furthermore, related aminocyclohexanol structures have been investigated for their potential as antihypertensive agents, suggesting broader therapeutic possibilities for this class of compounds.[9]
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of 4-(Aminomethyl)cyclohexan-1-ol.
-
Storage: The compound should be stored in a tightly sealed container in a dark, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1][10]
-
Safety: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.[1]
Conclusion
4-(Aminomethyl)cyclohexan-1-ol is a foundational building block in modern organic and medicinal chemistry. Its value is derived from its bifunctional nature and its well-defined stereochemistry. The trans-isomer is a commercially significant intermediate, while advances in biocatalysis are providing more sustainable and highly selective synthetic routes to both isomers. A thorough understanding of its properties and reactivity is essential for scientists and researchers aiming to leverage this versatile scaffold in drug discovery and the development of novel chemical entities.
References
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LookChem. (n.d.). 4-(Aminomethyl)cyclohexan-1-ol. Retrieved from [Link]
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Chemsrc. (2025). 4-(Aminomethyl)cyclohexanol | CAS#:164646-07-5. Retrieved from [Link]
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Schlemmer, D., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Retrieved from [Link]
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ResearchGate. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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